Methyl 2-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a cyclopentane ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate typically involves a multi-step process. One common method starts with the preparation of 4-chlorophenylcyclopentanone, which is then reacted with methyl 2-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different substituents replacing the chlorophenyl group.
Scientific Research Applications
Methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenyl)acetate: A simpler ester with similar structural features but lacking the cyclopentane ring.
4-chlorophenylcyclopentanone: A precursor in the synthesis of the target compound, sharing the chlorophenyl and cyclopentane moieties.
Methyl 2-aminobenzoate: Another precursor, which provides the benzoate ester functionality.
Uniqueness
Methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate is unique due to its combination of structural elements, which confer specific chemical and biological properties. The presence of the cyclopentane ring and the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20ClNO3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
methyl 2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20ClNO3/c1-25-18(23)16-6-2-3-7-17(16)22-19(24)20(12-4-5-13-20)14-8-10-15(21)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,24) |
InChI Key |
DCQIPJBZIPVFBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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